Halofuginone lactate
Description
Origin and Chemical Class
Halofuginone (B1684669) is a halogenated derivative of febrifugine (B1672321), a natural alkaloid first isolated from the leaves of the Chinese plant Dichroa febrifuga Lour. researchgate.netnih.govfrontiersin.org This plant, known as Chang Shan, has a long history of use in traditional Chinese medicine, primarily for its antimalarial properties. nih.govresearchgate.net Febrifugine itself, while effective, presented challenges due to its toxicity. This led to the synthesis of analogues, including halofuginone, in an effort to retain therapeutic efficacy while improving its profile. researchgate.net Halofuginone was first synthesized in 1967. nih.gov
Chemically, halofuginone belongs to the quinazolinone class of alkaloids. drugbank.comdrugbank.com The lactate (B86563) salt, halofuginone lactate, is formed with 2-hydroxypropanoic acid (lactic acid). drugbank.com The core structure consists of a quinazolinone ring system linked to a piperidine (B6355638) moiety. drugbank.com Specifically, its chemical name is 7-bromo-6-chloro-3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one, which is then combined with lactic acid to form the lactate salt. drugbank.com Various synthetic routes have been developed to produce halofuginone, with some scalable processes achieving high purity without the need for chromatographic purification. nih.govacs.orgresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C19H23BrClN3O6 | biosynth.comnih.gov |
| Molecular Weight | 504.76 g/mol | biosynth.comnih.gov |
| CAS Number | 82186-71-8 | drugbank.combiosynth.comnih.gov |
| IUPAC Name | 2-hydroxypropanoic acid; 7-bromo-6-chloro-3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one | drugbank.com |
| Chemical Class | Quinazolinone Alkaloid | drugbank.comresearchgate.net |
Historical Context of Research Focus Areas
The research trajectory of halofuginone began with its application in veterinary medicine. It was approved by the U.S. Food and Drug Administration for the prevention of coccidiosis, a parasitic disease, in poultry. frontiersin.orgcambridge.org For years, its primary use and research focus remained as an antiprotozoal agent, particularly for treating cryptosporidiosis in livestock like neonatal calves. cambridge.orgfrontiersin.orgnih.gov
In subsequent years, academic research expanded dramatically as the diverse biological effects of halofuginone became more apparent. A significant shift occurred when studies began to uncover its potent antifibrotic properties. researchgate.netfrontiersin.org Research demonstrated its ability to inhibit the synthesis of type I collagen, a key component of fibrotic tissue. drugbank.comfrontiersin.org This discovery opened up new avenues of investigation into its potential for treating fibrotic diseases in various organs. researchgate.netmdpi.com
The exploration of its mechanism of action revealed two primary pathways. One major area of research focuses on its ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. mdpi.comwjgnet.com Halofuginone was found to inhibit the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade, thereby reducing the expression of fibrotic genes. mdpi.comwjgnet.comspandidos-publications.com This has been a focal point in studies related to fibrosis, cancer, and tissue remodeling. aacrjournals.orgnih.govmdpi.com
A second, distinct mechanism was identified, involving the inhibition of prolyl-tRNA synthetase (ProRS). nih.govnih.govnih.gov Halofuginone acts as a competitive inhibitor of this enzyme, which is essential for incorporating the amino acid proline into proteins. nih.govmedchemexpress.com This inhibition leads to the activation of the amino acid starvation response (AAR), a cellular stress pathway. nih.govwjgnet.com This discovery was crucial in explaining its effects on the differentiation of specific immune cells, such as T helper 17 (Th17) cells, linking it to research in autoimmune and inflammatory diseases. researchgate.netnih.govwjgnet.comnih.gov
Current academic research continues to explore these multifaceted actions, investigating its effects in oncology, immunology, and regenerative medicine, building upon the foundational discoveries of its antifibrotic and ProRS-inhibitory activities. aacrjournals.orgoncotarget.combiorxiv.orgmdpi.com
Table 2: Summary of Major Research Findings for Halofuginone
| Research Area | Key Finding | Primary Mechanism of Action | Source |
|---|---|---|---|
| Antiprotozoal | Effective against coccidiosis and cryptosporidiosis in livestock. | Inhibition of parasite prolyl-tRNA synthetase (ProRS). | researchgate.netcambridge.orgfrontiersin.org |
| Fibrosis | Inhibits synthesis of type I collagen and differentiation of fibroblasts to myofibroblasts. | Inhibition of TGF-β-dependent Smad3 phosphorylation. | researchgate.netmdpi.comwjgnet.comspandidos-publications.com |
| Cancer | Suppresses tumor progression, metastasis, and angiogenesis. | Inhibition of TGF-β signaling and effects on tumor stroma. | drugbank.comfrontiersin.orgaacrjournals.orgoncotarget.com |
| Autoimmunity/Inflammation | Selectively inhibits the differentiation of pro-inflammatory Th17 cells. | Inhibition of ProRS, leading to activation of the Amino Acid Response (AAR) pathway. | nih.govnih.govwjgnet.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATQERNJKZPJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82186-71-8 | |
| Record name | (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms of Action
Direct Enzymatic Inhibition: Prolyl-tRNA Synthetase (ProRS)
The primary molecular target of halofuginone (B1684669) is glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme responsible for charging both glutamyl- and prolyl-tRNAs. harvard.edumdpi.com Halofuginone specifically targets the prolyl-tRNA synthetase (ProRS) domain of this enzyme. harvard.edumdpi.com
Competitive Binding Characteristics to Proline-AMP Binding Pocket
Halofuginone acts as a competitive inhibitor of ProRS, with a reported inhibitory constant (Ki) of 18.3 nM. medchemexpress.commedchemexpress.com It achieves this by occupying the binding sites for both proline and the 3' end of the tRNA molecule within the enzyme's active site. nih.govresearchgate.net This competitive binding is underscored by the observation that the inhibitory effects of halofuginone can be attenuated by the addition of exogenous proline. plos.orgnih.gov The binding of halofuginone to the proline binding pocket of the ProRS catalytic site has been well-documented. plos.org One part of the halofuginone molecule mimics the structure of proline, while another part mimics the 3' end of the bound tRNA, effectively blocking the normal function of the enzyme. nih.govresearchgate.net
ATP-Dependent Conformational Changes in Enzyme Activity
A crucial aspect of halofuginone's inhibitory action is its dependence on adenosine (B11128) triphosphate (ATP). harvard.eduresearchgate.netgoogle.com The binding of halofuginone to ProRS is not a simple competitive interaction but requires an ATP-induced conformational change in the enzyme. google.com This suggests that halofuginone does not merely act as a mimic of the prolyl-adenylate intermediate. google.com Instead, ATP binding facilitates a structural rearrangement of the enzyme that allows for the stable binding of the inhibitor. google.com Crystallographic studies have revealed that the α-phosphate group of ATP forms hydrogen bonds with the piperidinyl ring hydroxy group of halofuginone, locking it into the active site. um.es This ternary complex of enzyme, ATP, and halofuginone effectively inhibits the charging of tRNA with proline. um.es
Role of Specific Chemical Moieties (e.g., Piperidine (B6355638) Ring Hydroxy Group)
The chemical structure of halofuginone is critical to its inhibitory activity. Specific functional groups, or moieties, play a key role in its interaction with ProRS. The piperidine ring and its associated hydroxyl group are essential for its biological effects. nih.govresearchgate.net Studies have shown that removal of the hydroxyl group from the piperidinyl ring, creating deoxyhalofuginone, significantly diminishes its biological activity. um.esresearchgate.net This hydroxyl group is directly involved in the ATP-dependent binding, forming hydrogen bonds that stabilize the inhibitor within the enzyme's active site. um.es The 4-quinazolinone moiety and the nitrogen atom of the piperidine ring are also considered necessary for its activity. nih.gov
Downstream Signaling Pathway Modulation
The inhibition of ProRS by halofuginone has significant downstream consequences, most notably the activation of the Amino Acid Starvation Response (AAR) pathway. harvard.edumdpi.comfcad.com
Amino Acid Starvation Response (AAR) Pathway Activation
By inhibiting the charging of prolyl-tRNA, halofuginone leads to an intracellular accumulation of uncharged tRNAPro. harvard.edumdpi.comfcad.com This accumulation serves as a signal that mimics a state of amino acid deprivation, thereby triggering the AAR pathway. harvard.edumdpi.comnih.gov The AAR is a highly conserved stress response in eukaryotic cells that reprograms cellular metabolism in response to nutrient scarcity. harvard.edu Activation of the AAR pathway is a central mechanism through which halofuginone exerts many of its biological effects, including its immunomodulatory and anti-inflammatory properties. mdpi.comnih.gov
Mimicry of Proline Starvation Conditions
The inhibition of ProRS by halofuginone effectively creates a state of cellular proline starvation. harvard.edunih.gov This is because the cell is unable to incorporate proline into newly synthesized proteins, despite the potential availability of proline in the cellular environment. This mimicry of proline deprivation activates the amino acid sensor and eIF2α kinase Gcn2, a key component of the AAR pathway. nih.gov The activation of Gcn2 leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn inhibits global protein synthesis while selectively upregulating the translation of specific stress-response proteins. harvard.edu This selective inhibition of protein synthesis and the broader metabolic reprogramming initiated by the AAR pathway underlie many of the observed effects of halofuginone.
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Interference
A primary and extensively documented mechanism of Halofuginone is its potent interference with the TGF-β signaling pathway, which is a critical regulator of fibrosis and tumor progression. um.esnih.gov
The canonical TGF-β pathway involves the phosphorylation of receptor-regulated Smads, primarily Smad2 and Smad3, by the activated TGF-β type I receptor (TβRI). dovepress.com Halofuginone acts downstream of the TGF-β receptor, specifically inhibiting the phosphorylation of Smad3. nih.govum.esresearchgate.net This effect has been observed in a wide variety of cell types, including fibroblasts, stellate cells, and tumor cells. nih.govpreprints.org By preventing Smad3 phosphorylation, Halofuginone blocks the formation of the Smad3-Smad4 complex and its subsequent translocation to the nucleus, thereby preventing the transcription of TGF-β target genes. nih.govdovepress.com Studies in breast and prostate cancer cells confirmed that Halofuginone treatment decreased Smad2 and Smad3 phosphorylation, with the effect on Smad3 being observed as early as one hour after treatment. nih.gov
A major downstream consequence of TGF-β/Smad3 signaling is the extensive remodeling of the extracellular matrix (ECM), primarily through the increased synthesis of collagen. dovepress.comnih.gov By inhibiting Smad3 phosphorylation, Halofuginone effectively reduces the deposition of ECM proteins, most notably collagen type I. nih.govpreprints.orgfrontiersin.org This antifibrotic effect is a hallmark of Halofuginone's activity. frontiersin.org The compound has been shown to inhibit collagen α1(I) gene expression and suppress TGF-β-induced collagen synthesis. preprints.orgdrugbank.com This leads to a reduction in tissue fibrosis and can alter the tumor microenvironment, which is often characterized by dense collagen deposition that can promote tumor progression and impede drug delivery. nih.govbio-integration.org
| Mechanism Component | Molecular Target | Effect of Halofuginone | Reference |
|---|---|---|---|
| Signaling Cascade Inhibition | Smad3 Phosphorylation | Inhibition | nih.govum.esresearchgate.netnih.gov |
| Negative Regulation | Smad7 Expression | Elevation | nih.govpreprints.orgnih.gov |
| Downstream Effect | Collagen Type I Synthesis | Inhibition | preprints.orgfrontiersin.orgdrugbank.com |
Elevation of Inhibitory Smad7 Expression
Akt/mTORC1 Signaling Pathway Suppression
Halofuginone also exerts significant anticancer effects by suppressing the PI3K/Akt/mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.netpreprints.org
Treatment with Halofuginone leads to a dose-dependent decrease in the phosphorylation of Akt and key downstream effectors of the mTORC1 complex, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1). nih.govresearchgate.netresearchgate.net The suppression of this pathway is directly linked to the observed inhibition of cell proliferation and the induction of apoptosis in cancer cells. nih.gov Furthermore, the inhibition of Akt/mTORC1 by Halofuginone is a key mechanism behind its ability to reprogram cellular metabolism, as this pathway is a primary driver of the Warburg effect. nih.gov
Autophagy is a cellular degradation and recycling process that can either promote cell survival or cell death, depending on the context. mdpi.com Halofuginone exhibits a unique, dual regulatory effect on autophagy that is dependent on the cellular nutrient status. researchgate.netnih.govnih.gov
Under nutrient-rich conditions , Halofuginone induces autophagy. researchgate.netnih.gov It achieves this by suppressing the Akt/mTORC1 pathway. nih.gov Since mTORC1 is a potent inhibitor of autophagy initiation (through phosphorylation of the ULK1 complex), its suppression by Halofuginone relieves this inhibition, leading to the activation of ULK1 and an increase in autophagic flux. nih.govnih.gov
Under nutrient-poor conditions (e.g., starvation or caloric restriction), Halofuginone inhibits autophagy. researchgate.netnih.gov In this context, autophagy is typically activated by the energy-sensing LKB1/AMPK pathway, which phosphorylates ULK1 at different sites (Ser317 and Ser777) to initiate the process. nih.govmdpi.com Halofuginone treatment under these conditions leads to the inactivation of ULK1 by downregulating its phosphorylation at these AMPK-mediated sites, thereby blocking the autophagic response. nih.govnih.gov
Impact on Cellular Growth Pathways
Halofuginone lactate (B86563) demonstrates significant effects on various cellular growth pathways, primarily characterized by the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). oup.comnih.gov Research across different cell types has elucidated its role in modulating critical signaling cascades that govern cell cycle and survival.
In colorectal cancer (CRC) cells, halofuginone treatment has been shown to inhibit proliferation and induce cell cycle arrest at the G1/G0 phase. nih.gov This is accompanied by an increase in the generation of reactive oxygen species (ROS) and subsequent apoptosis. nih.gov A key mechanism underlying these effects is the downregulation of the Akt/mTORC1 signaling pathway. nih.gov This pathway is crucial for cell growth and metabolism, and its inhibition by halofuginone leads to a reduction in glycolysis and lipid biosynthesis, effectively starving the cancer cells of energy and essential building blocks. nih.gov
Furthermore, halofuginone interferes with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of cell growth, differentiation, and extracellular matrix production. ontosight.ainih.gov It specifically inhibits the phosphorylation of Smad3, a downstream protein in the TGF-β pathway. nih.govharvard.edu This inhibition prevents the translocation of the Smad complex to the nucleus, thereby repressing the expression of target genes involved in fibrosis and cell proliferation. nih.gov Studies have shown that halofuginone can induce apoptosis in multiple myeloma cells and various tumor models, often linked to this inhibition of Smad3 phosphorylation. nih.gov
| Pathway/Process | Effect of Halofuginone | Observed Outcome | Cell Type/Model | Citation |
|---|---|---|---|---|
| Cell Proliferation | Inhibition | Reduced tumor volume | Colorectal cancer cells, Uterine leiomyoma cells | oup.comnih.gov |
| Apoptosis | Induction | Increased programmed cell death | Colorectal cancer cells, Multiple myeloma cells, Uterine leiomyoma cells | oup.comnih.govnih.gov |
| Akt/mTORC1 Signaling | Downregulation | Inhibited glycolysis and lipid biosynthesis | Colorectal cancer cells | nih.gov |
| TGF-β/Smad3 Signaling | Inhibition of Smad3 phosphorylation | Reduced collagen synthesis and cell differentiation | Muscle cells, Fibroblasts, Tumor cells | nih.govharvard.edu |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. Halofuginone has been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and context. Several studies indicate that halofuginone can lead to the activation of certain MAPK pathways, such as p38 MAPK and ERK (extracellular signal-regulated kinase). nih.govpreprints.org
This activation is often linked to its inhibitory effects on other pathways. For instance, the inhibition of TGFβ-dependent Smad3 phosphorylation by halofuginone has been described as being, at least in part, a consequence of the activation of p38 MAPK and Akt/ERK phosphorylation. nih.govharvard.edu
Role of p38 MAPK Activation
The role of p38 MAPK activation in the mechanism of action of halofuginone is complex and appears to be context-dependent. In some cellular systems, activation of p38 MAPK by halofuginone is linked to its anti-fibrotic effects. For example, in rat hepatic stellate cells, halofuginone induces the expression of matrix metalloproteinases (MMPs), enzymes that break down the extracellular matrix, via the activation of p38 MAPK. uea.ac.uknih.gov This action contributes to the reduction of fibrosis. uea.ac.uk
Conversely, in other contexts, such as in activated T cells, halofuginone has been reported to inhibit the phosphorylation of p38 MAPK. nih.gov This inhibition is associated with a decrease in the production of pro-inflammatory cytokines and the suppression of T cell-mediated inflammation. nih.gov This suggests that halofuginone's effect on the p38 MAPK pathway is highly dependent on the specific cellular environment and target cell type, leading to either activation or inhibition to produce distinct downstream biological outcomes.
| Effect | Observed Outcome | Cell Type/Model | Citation |
|---|---|---|---|
| Activation | Induction of matrix metalloproteinases | Rat hepatic stellate cells | uea.ac.uknih.gov |
| Activation | Contributes to inhibition of Smad3 phosphorylation | Muscle cells, various tumor models | nih.govmedchemexpress.com |
| Inhibition | Decreased pro-inflammatory cytokine production | Activated peripheral blood T cells | nih.gov |
Nuclear Factor Kappa-B (NFκB) Activation
Similar to its effects on the p38 MAPK pathway, the interaction of halofuginone with the Nuclear Factor Kappa-B (NF-κB) signaling pathway is multifaceted and cell-type specific. NF-κB is a crucial transcription factor that regulates inflammatory responses, immunity, and cell survival.
In certain models, halofuginone treatment leads to the activation of NF-κB. Studies on rat hepatic stellate cells have shown that halofuginone-induced expression of matrix metalloproteinases is mediated by the activation of both p38 MAPK and NF-κB. uea.ac.uknih.gov This activation contributes to the remodeling of the extracellular matrix. uea.ac.uk In pancreatic stellate cells, an increase in NF-κB activation has also been observed. oup.com
In stark contrast, research on activated T cells has demonstrated that halofuginone causes a significant, dose-dependent inhibition of NF-κB activity. nih.gov This inhibitory action is linked to the suppression of pro-inflammatory cytokine production and T cell function, highlighting its potential as an anti-inflammatory agent. nih.gov These divergent findings underscore that halofuginone's modulation of the NF-κB pathway is not uniform but is instead tailored to the specific cellular context.
Ion Channel Modulation
Halofuginone lactate has been identified as a modulator of several types of ion channels, an activity that contributes to its diverse pharmacological profile, including potent pulmonary vasodilation. medchemexpress.comresearchgate.net Its actions include the activation of voltage-gated potassium (Kv) channels and the blockade of various calcium (Ca2+) channels. medchemexpress.com
Kv Channel Activation
Halofuginone is a potent activator of voltage-gated potassium (Kv) channels. medchemexpress.comresearchgate.net The activation of these channels in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent relaxation of the smooth muscle. This mechanism is a key contributor to the vasodilatory effects of halofuginone observed in pulmonary arteries. medchemexpress.comresearchgate.net
Blockade of Receptor-Operated Calcium Channels
This compound has been identified as a blocker of receptor-operated calcium channels (ROCCs). medchemexpress.commedchemexpress.eu These channels are a class of non-voltage-gated calcium channels that are activated following the binding of an agonist to a G-protein-coupled receptor. nih.gov The influx of calcium through ROCCs is a critical step in numerous physiological processes.
Research has demonstrated that halofuginone can inhibit the rise in cytosolic calcium concentration ([Ca²⁺]cyt) initiated by the activation of these channels. researchgate.net In studies using HEK-293 cells transfected with the calcium-sensing receptor (CaSR), a G-protein-coupled receptor, halofuginone was shown to inhibit the increase in intracellular calcium upon receptor activation. researchgate.net This inhibitory effect suggests a mechanism by which halofuginone may influence cellular responses that are dependent on receptor-mediated calcium entry. researchgate.net This action is considered a component of its potent pulmonary vasodilator effects observed in pulmonary artery smooth muscle cells (PASMCs). medchemexpress.comresearchgate.net
| Cell Type | Experimental Setup | Observed Effect of Halofuginone | Reference |
|---|---|---|---|
| HEK-293 cells transfected with Calcium-Sensing Receptor (CaSR) | Measurement of cytosolic Ca²⁺ changes after application of an extracellular Ca²⁺ stimulus to activate the receptor. | Demonstrated a concentration-dependent inhibition of the increase in cytosolic Ca²⁺, indicating a blockade of receptor-operated Ca²⁺ entry. | researchgate.net |
Blockade of Store-Operated Calcium Channels
In addition to its effects on ROCCs, this compound also functions as a blocker of store-operated calcium channels (SOCCs). medchemexpress.commedchemexpress.eu SOCCs are activated in response to the depletion of calcium from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum, a process known as store-operated calcium entry (SOCE). nih.gov SOCE is a major pathway for calcium influx in many cell types and is crucial for maintaining calcium homeostasis and regulating a wide array of cellular functions.
Studies have indicated that halofuginone inhibits SOCE, thereby reducing the sustained influx of calcium that follows the depletion of intracellular stores. researchgate.net This mechanism has been investigated in pulmonary artery smooth muscle cells (PASMCs), where aberrant calcium signaling contributes to pathophysiology. researchgate.net The blockade of SOCCs by halofuginone is another facet of its activity as a pulmonary vasodilator. medchemexpress.commedchemexpress.euresearchgate.net The ability to inhibit these channels may serve as a therapeutic strategy for conditions associated with abnormal intracellular calcium levels. researchgate.net
Gene Expression Regulation
Halofuginone is recognized as a potent regulator of the expression of specific genes, particularly those involved in the formation and remodeling of the extracellular matrix (ECM). drugbank.comdrugbank.comncats.io Its effects are highly specific, targeting the transcription of key proteins involved in both tissue fibrosis and degradation.
Collagen Type I Alpha 1 (α1(I)) Gene Expression Inhibition
A primary and well-documented molecular action of halofuginone is its potent and specific inhibition of Collagen Type I Alpha 1 (COL1A1) gene expression. drugbank.comdrugbank.comncats.ionih.govoncotarget.comtargetmol.com Collagen type I is the most abundant collagen in the body and a key component of the ECM; its overproduction is a hallmark of fibrotic diseases. mdpi.com
Research across various avian and mammalian cell cultures has shown that halofuginone can suppress the expression of the α1(I) gene at remarkably low concentrations, with effects observed at levels as low as 10⁻¹¹ M. nih.gov This inhibition is highly specific, as the expression of the gene for collagen type II is not affected. nih.gov The inhibitory action targets the transcription of the COL1A1 gene, leading to a subsequent decrease in the synthesis of type I collagen protein. nih.gov This effect has been observed in fibroblasts from multiple tissues and is a key mechanism behind halofuginone's anti-fibrotic properties. nih.govmdpi.com Furthermore, halofuginone has been found to overcome the stimulation of collagen synthesis induced by transforming growth factor-beta (TGF-β), a major pro-fibrotic cytokine. mdpi.com
Matrix Metalloproteinase (MMP) Gene Expression Modulation
Halofuginone also modulates the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. drugbank.commdpi.com This modulation is complex and appears to be context-dependent, involving both suppression and promotion of different MMPs.
Halofuginone is a potent inhibitor of the gene expression of Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. drugbank.comdrugbank.comncats.iotargetmol.comnih.govnih.gov MMP-2 plays a critical role in the breakdown of basement membranes, a key step in processes such as tumor cell invasion, metastasis, and angiogenesis. nih.govnih.gov
The inhibitory effect of halofuginone on MMP-2 occurs at the transcriptional level. nih.gov Studies have shown that halofuginone suppresses the activity of the MMP-2 gene promoter. nih.gov A deeper mechanistic insight revealed that this suppression is mediated by the upregulation of the Early Growth Response 1 (Egr-1) transcription factor. nih.gov Egr-1, in turn, binds to the MMP-2 promoter and inhibits its transcriptional activity. nih.gov This leads to decreased MMP-2 production and, consequently, reduced invasive capacity of cells. nih.govnih.gov For instance, in bladder carcinoma cells, treatment with 50 ng/ml of halofuginone resulted in a 50% inhibition of MMP-2 expression. nih.gov
In contrast to its suppressive effect on MMP-2, some research indicates that this compound can promote the expression of other MMPs. Specifically, experiments conducted in Wistar rats have demonstrated that this compound promotes Matrix Metalloproteinase-3 (MMP-3, or stromelysin-1) and Matrix Metalloproteinase-13 (MMP-13, or collagenase-3). uea.ac.uk
This promotion is reportedly mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor NF-κB signaling pathways. uea.ac.uk The upregulation of these collagenase and stromelysin enzymes is thought to contribute to the breakdown of the extracellular matrix, which can aid in the resolution of established fibrosis. uea.ac.uk However, it is important to note that the effect of halofuginone on MMP expression can be varied; other studies in different experimental models, such as pancreatic tumors in mice, have reported a decrease in MMP-13 activity following halofuginone treatment. semanticscholar.org This suggests the regulation of MMPs by halofuginone is highly dependent on the specific tissue environment and pathological context.
| Gene Target | Effect | Mechanism of Action | Key Research Findings | Reference |
|---|---|---|---|---|
| Collagen Type I Alpha 1 (α1(I)) | Inhibition | Specific repression of gene expression. | Inhibition observed at concentrations as low as 10⁻¹¹ M in avian skin fibroblasts. Overcomes TGF-β-induced synthesis. | nih.govmdpi.com |
| Matrix Metalloproteinase-2 (MMP-2) | Suppression | Inhibition of MMP-2 promoter activity via upregulation of the Egr-1 transcription factor. | 50% inhibition of expression at 50 ng/ml in bladder carcinoma cells, leading to reduced cell invasion. | nih.govnih.gov |
| Matrix Metalloproteinase-3 (MMP-3) | Promotion | Mediated by activation of p38 MAPK and NF-κB pathways. | Observed in Wistar rat models, linked to breakdown of extracellular matrix. | uea.ac.uk |
| Matrix Metalloproteinase-13 (MMP-13) | Promotion / Inhibition | Activation of p38 MAPK and NF-κB (Promotion). Other mechanisms lead to inhibition in different contexts. | Promoted in Wistar rat models. uea.ac.uk Decreased activity observed in a mouse pancreatic tumor model. semanticscholar.org | uea.ac.uksemanticscholar.org |
Cellular and Biochemical Effects
Impact on Cell Proliferation and Survival
Halofuginone (B1684669) lactate (B86563) has demonstrated potent effects on the fundamental processes of cell proliferation and survival across various cell types, particularly in the context of neoplastic and fibrotic diseases. Its mechanisms involve direct inhibition of cell growth, the induction of programmed cell death, and the arrest of the cell division cycle.
Halofuginone is a recognized inhibitor of cell proliferation. drugbank.comncats.io Studies on colorectal cancer (CRC) cells have shown that treatment with halofuginone reduces cell viability in a time- and dose-dependent manner. nih.gov For instance, after a 48-hour treatment, the IC₅₀ (half-maximal inhibitory concentration) values were determined to be in the nanomolar range for several CRC cell lines, highlighting its high potency. researchgate.net This antiproliferative effect is not limited to cancer cells; halofuginone also inhibits the proliferation of fibroblasts and leiomyoma cells. ncats.ioresearchgate.net The underlying mechanism for this inhibition is multifaceted, involving the suppression of extracellular matrix deposition and the modulation of critical signaling pathways that govern cell growth. drugbank.comncats.io
Table 1: Inhibitory Concentration (IC₅₀) of Halofuginone in Various Cell Lines (48h Treatment)
| Cell Line | Cell Type | IC₅₀ (nM) |
| HCT116 | Colorectal Cancer | 5.82 |
| SW480 | Colorectal Cancer | 24.83 |
| SW620 | Colorectal Cancer | 40.76 |
| HT29 | Colorectal Cancer | 47.61 |
| DLD-1 | Colorectal Cancer | 60.89 |
| IEC-6 | Non-transformed Intestinal Epithelial | 205.7 |
| MIHA | Non-tumorigenic Liver | 261.9 |
This table presents the concentration of halofuginone required to inhibit the growth of various cell lines by 50% after 48 hours of treatment. Data sourced from a study on colorectal cancer. researchgate.net
A primary mechanism through which halofuginone exerts its antiproliferative effects is the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net This process has been observed in a multitude of cell types, including multiple myeloma, acute promyelocytic leukemia, melanoma, and breast cancer cells. nih.govresearchgate.net In colorectal cancer cells, treatment with halofuginone leads to a significant, dose-dependent increase in the percentage of both early and late-stage apoptotic cells. nih.govresearchgate.net This is biochemically confirmed by the increased expression and cleavage of key apoptotic proteins such as Caspase-3 and PARP (Poly(ADP-ribose) polymerase). nih.govnih.gov The apoptotic process in multiple myeloma cells is associated with the depletion of the mitochondrial membrane potential and the activation of caspases-8 and -9, alongside the downregulation of anti-apoptotic proteins like Mcl-1. nih.govresearchgate.net
Halofuginone has been shown to interfere with the normal progression of the cell cycle, causing cells to arrest, primarily in the G1/G0 phase. nih.govpreprints.org This arrest prevents cells from entering the S phase, where DNA synthesis occurs, thus halting proliferation. Flow cytometry analysis of colorectal cancer cells (SW480 and HCT116) treated with halofuginone revealed a dose-dependent accumulation of cells in the G1/G0 phase. nih.govresearchgate.net This effect correlates with the observed inhibition of cell proliferation and is linked to the upregulation of cell cycle regulatory proteins such as p15 (B1577198) and p21. preprints.orgresearchgate.net The ability to halt the cell cycle at this checkpoint is a key component of halofuginone's antineoplastic activity. medchemexpress.com
Induction of Apoptosis in Various Cell Types
Metabolic Reprogramming
Beyond its direct effects on cell survival and proliferation, halofuginone significantly alters cellular metabolism, particularly glucose metabolism. This metabolic reprogramming is a critical aspect of its mechanism of action, as cancer cells often rely on altered metabolic pathways to sustain their rapid growth.
Halofuginone has been found to inhibit cancer growth by suppressing the Akt/mTORC1 signaling pathway, which plays a central role in activating the Warburg effect—a phenomenon where cancer cells favor aerobic glycolysis. nih.govspandidos-publications.com By modulating this pathway, halofuginone effectively rewires the cancer cell's metabolic circuitry. nih.gov
A key consequence of halofuginone's activity is the suppression of glycolytic flux. nih.gov Studies using isotopic tracers have demonstrated that halofuginone treatment leads to reduced levels of intermediate metabolites in the glycolysis pathway, such as glucose-6-phosphate, glyceraldehyde-3-phosphate, and pyruvate. nih.govresearchgate.net This slowdown in glycolysis is achieved, in part, by markedly inhibiting the expression of key proteins involved in glucose metabolism. mdpi.com Specifically, halofuginone treatment downregulates the glucose transporter GLUT1, which is responsible for glucose uptake, and Hexokinase-II (HK-II), the enzyme that catalyzes the first committed step of glycolysis. nih.govmdpi.com This suppression of glycolytic flux not only limits the energy supply for cancer cells but also reduces the availability of biosynthetic precursors derived from glucose. nih.govresearchgate.net
Table 2: Effect of Halofuginone on Key Proteins in Glucose Metabolism
| Protein | Function | Effect of Halofuginone |
| Akt/mTORC1 Pathway | Central regulator of cell growth and metabolism | Decreased phosphorylation (inhibition) |
| GLUT1 | Glucose Transporter | Expression suppressed |
| Hexokinase-II (HK-II) | Catalyzes the first step of glycolysis | Expression suppressed |
| Glucose-6-phosphate dehydrogenase (G6PD) | Key enzyme in Pentose (B10789219) Phosphate (B84403) Pathway | Inactivated, leading to reduced NADPH |
This table summarizes the impact of halofuginone on crucial proteins and pathways involved in cellular glucose metabolism, as identified in colorectal cancer cell studies. nih.govresearchgate.netmdpi.com
Glucose Metabolism Alterations
Inhibition of Gluconeogenesis
Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate and amino acids. wikipedia.org This process is vital for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org Halofuginone lactate has been observed to interfere with this pathway. Studies have indicated that halofuginone can inhibit hepatic gluconeogenesis. nih.gov This inhibition disrupts the normal synthesis of glucose in the liver, a central organ for this process. wikipedia.orgnih.gov The process of gluconeogenesis shares several enzymes with glycolysis, but key irreversible steps in glycolysis are bypassed by different enzymes in gluconeogenesis. pressbooks.pub The regulation of these pathways is crucial to prevent a futile cycle of glucose synthesis and breakdown. pressbooks.pub
Modulation of Key Glycolytic Enzymes (e.g., Hexokinase-2, Glucose-6-Phosphate Dehydrogenase)
This compound also exerts its effects by modulating key enzymes involved in glycolysis and the pentose phosphate pathway (PPP).
Hexokinase-2 (HK2): This enzyme catalyzes the first irreversible step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. nih.gov Research has demonstrated that halofuginone treatment suppresses the expression of Hexokinase-2 in colorectal cancer cells. researchgate.net This suppression contributes to a slower glycolytic flux, thereby inhibiting the breakdown of glucose for energy. researchgate.net HK2 is often upregulated in cancer cells and plays a crucial role in promoting the high rate of glycolysis observed in tumors. nih.gov
Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose phosphate pathway, G6PD is crucial for the production of NADPH and the precursors for nucleotide biosynthesis. mdpi.com Halofuginone treatment has been associated with the inactivation of G6PD. nih.govresearchgate.net This inactivation leads to a reduction in the metabolic flux through the pentose phosphate pathway.
Reduction of NADPH Levels
A direct consequence of the modulation of G6PD activity by halofuginone is a reduction in the cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govresearchgate.net NADPH is a critical reducing equivalent in the cell, essential for antioxidant defense and various anabolic processes. nih.govresearchgate.net Studies in colorectal cancer cell lines have shown that treatment with halofuginone leads to a dose-dependent increase in the ratio of NADP+ to NADPH, indicating reduced NADPH production. researchgate.netnih.gov This decrease in NADPH levels can render cells more susceptible to oxidative stress. nih.gov
Autophagy Modulation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a complex role in cell survival and death. mdpi.com Halofuginone has been shown to dually regulate autophagy depending on the cellular nutrient status. polyu.edu.hk Under nutrient-rich conditions, halofuginone can initiate autophagy. polyu.edu.hk Conversely, under nutrient-poor conditions, such as in an Earle's Balanced Salt Solution (EBSS) medium, halofuginone has been observed to inhibit autophagy. polyu.edu.hk This dual regulatory role suggests a complex interplay between halofuginone's effects and the metabolic state of the cell. The modulation of autophagy by halofuginone can impact various cellular processes, including cell proliferation and survival. preprints.org
Extracellular Matrix Component Synthesis
Halofuginone is well-documented for its potent inhibitory effects on the synthesis of extracellular matrix components, particularly type I collagen.
Attenuation of Type I Collagen Synthesis
Halofuginone has been consistently shown to be a specific inhibitor of type I collagen synthesis. nih.govnih.gov This effect has been observed in various cell types, including fibroblasts. nih.govharvard.edu The mechanism of inhibition involves the reduction of the promoter activity of the type I collagen genes. nih.gov Specifically, treatment with halofuginone reduces the messenger RNA (mRNA) levels of the α2(I) collagen chain. nih.gov This inhibition of gene expression leads to a decreased synthesis of type I collagen protein. nih.gov The antifibrotic properties of halofuginone are attributed to this specific action on collagen synthesis. harvard.edu
Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| Glucose |
| Lactate |
| Nicotinamide adenine dinucleotide phosphate (NADPH) |
| NADP+ |
| Glucose-6-phosphate |
| Type I collagen |
Research Findings on this compound's Cellular Effects
| Cell Line / Model | Effect of Halofuginone | Key Findings | Reference |
| Colorectal Cancer (CRC) Cells | Inhibition of Glucose Metabolism | Suppressed GLUT1 and Hexokinase-2 expression, leading to reduced glucose uptake and glycolysis. | researchgate.net |
| Colorectal Cancer (CRC) Cells | Reduction of NADPH | Inactivated Glucose-6-Phosphate Dehydrogenase, resulting in decreased NADPH levels. | nih.govresearchgate.net |
| Colorectal Cancer (CRC) Cells | Dual Autophagy Regulation | Initiated autophagy in nutrient-replete conditions and inhibited it in nutrient-poor conditions. | polyu.edu.hk |
| Fibroblasts | Attenuation of Collagen Synthesis | Reduced the promoter activity of type-I collagen genes, decreasing collagen protein synthesis. | nih.gov |
| Avian Skin Fibroblasts | Specific Inhibition of Collagen I | Depressed the expression of the α1 gene of type I collagen without affecting type II collagen. | nih.gov |
Exosome Production and miRNA Modulation
Research has demonstrated that Halofuginone can inhibit the growth of certain cancer cells by controlling the production of exosomes containing specific miRNAs involved in cell cycle regulation. researchgate.netfrontiersin.org For instance, in MCF-7 breast cancer cells, Halofuginone treatment leads to a reduction in exosome production. researchgate.netnih.gov This, in turn, decreases the levels of exosomal miR-31. researchgate.netnih.gov
The reduction of exosomal miR-31 has a direct impact on its target, histone deacetylase 2 (HDAC2). researchgate.net By targeting HDAC2, the decreased miR-31 levels lead to downstream effects on cell cycle regulatory proteins, ultimately contributing to the anti-proliferative effects of Halofuginone. researchgate.net Specifically, the inhibition of HDAC2 by this mechanism affects the levels of key cell cycle proteins. researchgate.net
Studies have also indicated that Halofuginone's impact on exosome production is a key part of its anticancer function. researchgate.net The compound has been found to inhibit exosome secretion from lung cancer cells, which is associated with the downregulation of HDAC2 and subsequent cell cycle arrest. researchgate.net
The modulation of miRNA by Halofuginone is a critical aspect of its mechanism of action. The compound alters the miRNA profile within cells and the exosomes they release. In one study, analysis of Halofuginone-treated MCF-7 cells and their exosomes identified several miRNAs that were particularly abundant and sorted into exosomes. researchgate.net Knockdown experiments confirmed that exosomal miR-31 plays a significant role in modulating the growth of MCF-7 cells. researchgate.net
The interplay between Halofuginone, exosome production, and miRNA modulation highlights a complex regulatory network. This mechanism involves the inhibition of the TGF-β signaling pathway, which is a known regulator of cellular processes including proliferation and extracellular matrix production. frontiersin.orgresearchgate.net By influencing exosome-mediated communication and miRNA signaling, Halofuginone can interfere with key pathological processes.
Table 1: Research Findings on this compound's Effect on Exosome Production and miRNA Modulation
| Cell Line/Model | Effect of this compound | Key miRNA Modulated | Downstream Target/Pathway Affected | Reference |
|---|---|---|---|---|
| MCF-7 Breast Cancer Cells | Inhibits exosome production and cell growth. researchgate.netnih.gov | miR-31 | Histone Deacetylase 2 (HDAC2)/Cell Cycle Signaling. researchgate.net | researchgate.netnih.gov |
| Lung Cancer Cells | Inhibits exosome secretion. | Not specified | Histone Deacetylase 2 (HDAC2), leading to stalled cell cycle transition. researchgate.net | researchgate.net |
Therapeutic Applications in Preclinical Models and in Vitro Studies
Antifibrotic Research
The antifibrotic properties of halofuginone (B1684669) have been a major focus of investigation, demonstrating significant efficacy in various models of fibrotic diseases. nih.gov Fibrosis is a pathological process involving the excessive deposition of extracellular matrix (ECM) components, particularly collagen type I, which can disrupt normal tissue architecture and lead to organ failure. nih.govnih.gov Halofuginone has been shown to inhibit collagen type I synthesis in cells from multiple species and tissues. nih.gov A key mechanism underlying its antifibrotic effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically by preventing the phosphorylation of Smad3, a critical downstream mediator in the fibrotic cascade. nih.govnih.govmdpi.com
Preclinical studies have demonstrated the potent antifibrotic effects of halofuginone in various animal models of organ fibrosis. In models of hepatic fibrosis in rats, halofuginone treatment led to a reduction in collagen levels, collagen α1(I) gene expression, and the number of α-smooth-muscle-positive cells, which are hallmarks of the fibrotic state. mdpi.com This resulted in a near-complete resolution of the established fibrosis and restored the liver's regenerative capacity, which is typically blocked in fibrotic conditions. mdpi.comharvard.edu
The compound has also shown efficacy in models of pulmonary and pancreatic fibrosis. nih.govharvard.edu In a rat model of pulmonary fibrosis, halofuginone prevented the excessive synthesis of collagen. nih.gov Similarly, it was effective in mitigating fibrosis in a mouse model of pancreatic fibrosis. nih.gov The compound's ability to inhibit TGF-β-induced collagen synthesis has been confirmed in vitro using hepatic stellate cells (HSCs) and pancreatic stellate cells (PSCs), the primary cell types responsible for collagen production in liver and pancreas fibrosis, respectively. mdpi.com
Table 1: Effects of Halofuginone in Preclinical Models of Organ Fibrosis
| Model System | Organ | Key Findings | Reference(s) |
|---|---|---|---|
| Rat Model | Liver | Reduced collagen levels and α-smooth-muscle-positive cells; resolution of established fibrosis; restored liver regeneration. | mdpi.com, harvard.edu |
| Rat Model | Lung | Prevented increase in collagen synthesis. | nih.gov |
| Mouse Model | Pancreas | Prevented pancreatic fibrosis. | nih.gov, harvard.edu |
Halofuginone has been investigated as a potential therapeutic agent for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and replacement by fibrotic and adipose tissue. physiology.orgoncotarget.com In the mdx mouse, a widely used animal model for DMD, halofuginone treatment has demonstrated significant functional and pathological improvements. mdpi.comphysiology.org
Treatment of mdx mice resulted in a marked reduction of fibrosis in skeletal, cardiac, and respiratory muscles. harvard.eduphysiology.org This was evidenced by decreased levels of collagen I and III, total collagen protein, and inhibition of the fibroblast-to-myofibroblast transition. physiology.orgoncotarget.com Functionally, these antifibrotic effects translated into improved exercise endurance, enhanced pulmonary capacity, and better cardiac function in the treated mice. physiology.org The mechanism involves the inhibition of Smad3 phosphorylation within the dystrophic muscles. oncotarget.com Furthermore, studies have shown an inverse correlation between the level of fibrosis (collagen type I) and the level of utrophin, a protein that can functionally compensate for the lack of dystrophin; inhibiting fibrosis with halofuginone led to an increase in utrophin levels in the mdx mouse diaphragm. oncotarget.com
Beyond its antifibrotic effects, halofuginone was also found to decrease apoptosis of satellite cells, which are muscle stem cells crucial for regeneration. mdpi.com This was associated with a reduction in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl2, leading to improved myoblast survival. mdpi.com
The implantation of medical devices, such as silicone breast implants, invariably leads to a foreign body response that results in the formation of a fibrotic capsule around the implant. nih.govbvsalud.org This can lead to complications like capsular contracture. researchgate.net Halofuginone lactate (B86563) has been evaluated for its ability to mitigate this process.
In studies using rat models, silicone implants coated with halofuginone were shown to significantly reduce the development of capsular fibrosis. nih.govbvsalud.orgmdpi.com Histological and immunohistological analyses of the periprosthetic capsules after a three-month period revealed a significant decrease in capsule thickness. nih.govbvsalud.org The treatment also led to a reduction in fibroblasts, collagen type I and type III deposition, and the presence of CD68+ histiocytes, indicating a diminished foreign body reaction. nih.gov The mechanism is attributed to the local inhibition of the TGF-β signaling pathway, a key mediator of fibrosis. nih.gov These findings highlight the potential of local halofuginone delivery to lessen capsular fibrosis around silicone implants. nih.govbvsalud.org
Table 2: Impact of Halofuginone on Implant-Induced Capsular Fibrosis in Rat Models
| Parameter Measured | Outcome of Halofuginone Treatment | Reference(s) |
|---|---|---|
| Capsule Thickness | Significantly decreased | researchgate.net, nih.gov |
| Fibroblasts | Significantly decreased | nih.gov |
| Collagen Type I & III | Significantly decreased | nih.gov |
| CD68+ Histiocytes | Significantly decreased | nih.gov |
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of articular cartilage and changes in the subchondral bone. nih.gov Halofuginone has shown promise in preclinical rodent models of OA, primarily through its inhibition of TGF-β activity and effects on angiogenesis. nih.govpreprints.org
In anterior cruciate ligament transection (ACLT) models in both mice and rats, administration of halofuginone attenuated the progression of OA. medchemexpress.comnih.gov The treatment resulted in delayed articular cartilage degeneration and reduced subchondral bone sclerosis, leading to significantly lower OARSI (Osteoarthritis Research Society International) scores. nih.gov Specifically, halofuginone treatment preserved proteoglycan content in the cartilage and decreased the thickness of the calcified cartilage zone. nih.govfrontiersin.org
At the molecular level, halofuginone reduced the expression of cartilage-degrading enzymes like matrix metalloproteinase-13 (MMP-13) and A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), as well as collagen X (Col X), a marker of chondrocyte hypertrophy. nih.govfrontiersin.org Concurrently, it increased the levels of protective molecules such as lubricin and collagen II. nih.gov The beneficial effects are linked to its ability to inhibit TGF-β-dependent Smad2/3 phosphorylation and suppress the formation of H-type vessels (a specific type of capillary) in the subchondral bone. nih.gov
Scleroderma, or systemic sclerosis (SSc), is an autoimmune disease characterized by widespread fibrosis of the skin and internal organs. nih.gov Halofuginone's antifibrotic properties have been tested in relevant preclinical models, including the tight skin (Tsk) mouse, an experimental system that mimics many features of human scleroderma. nih.govnih.gov
In Tsk mice, halofuginone treatment resulted in a decrease in collagen synthesis. nih.govnih.gov In vitro studies using skin fibroblasts from scleroderma patients have confirmed that halofuginone can inhibit collagen type I synthesis. nih.govharvard.edu This effect is achieved by overcoming TGF-β-induced collagen production through the inhibition of Smad3 phosphorylation. nih.govmdpi.com These preclinical findings provided the basis for early-phase clinical trials in humans with scleroderma and chronic graft-versus-host disease (cGvHD), a condition with similar fibrotic manifestations. nih.gov
Attenuation of Osteoarthritis Progression in Animal Models
Anticancer Research
Halofuginone lactate has demonstrated broad anticancer activity in a multitude of preclinical and in vitro studies, targeting various aspects of tumor biology, including proliferation, apoptosis, angiogenesis, and metastasis. preprints.orgoup.comsemanticscholar.org Its effects are not limited to a single cancer type, with efficacy shown in models of osteosarcoma, uterine leiomyoma, breast cancer, colorectal cancer, melanoma, bladder carcinoma, and others. preprints.orgoup.comsemanticscholar.orgresearchgate.netnih.gov
The compound inhibits tumor growth by inducing cell cycle arrest and promoting apoptosis. oup.comnih.gov For instance, in colorectal cancer cells, halofuginone treatment led to G1/G0 phase arrest and induced caspase-dependent apoptosis. nih.govresearchgate.net It has been shown to inhibit the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner. researchgate.net In xenograft models of human uterine leiomyoma, halofuginone significantly reduced tumor volume by increasing apoptosis and reducing cell proliferation. oup.com
A key aspect of its anticancer mechanism is the modulation of critical signaling pathways. Halofuginone inhibits the TGF-β signaling pathway in various cancer cells, reducing the expression of genes that promote bone metastases, such as PTHrP, CTGF, and IL11. nih.govnih.gov It also suppresses the Akt/mTORC1 signaling pathway, which is crucial for cancer cell metabolism and survival, thereby inhibiting glucose uptake and glycolysis in colorectal cancer cells. semanticscholar.orgnih.govresearchgate.net Furthermore, halofuginone has been reported to inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for tumor invasion and metastasis. researchgate.netdrugbank.com In a mouse model of breast cancer, combining halofuginone with the bisphosphonate zoledronic acid resulted in an enhanced inhibition of bone metastasis. nih.gov
Table 3: Overview of Halofuginone's Anticancer Activity in Preclinical Research
| Cancer Type | Model System | Key Findings & Mechanisms | Reference(s) |
|---|---|---|---|
| Colorectal Cancer | In Vitro & In Vivo (Xenograft) | Inhibited proliferation, induced apoptosis; suppressed Akt/mTORC1 signaling and glucose metabolism. | researchgate.net, semanticscholar.org, nih.gov |
| Breast Cancer | In Vitro & In Vivo (Xenograft) | Induced apoptosis, inhibited migration via MMP-9 downregulation; inhibited growth by modulating exosomal miR-31. | researchgate.net, researchgate.net |
| Melanoma | In Vivo (Bone Metastasis Model) | Decreased development and progression of bone metastasis; inhibited TGF-β signaling. | nih.gov |
| Uterine Leiomyoma | In Vivo (Xenograft) | Reduced tumor volume; increased apoptosis and reduced cell proliferation. | oup.com |
| Osteosarcoma | In Vivo (Preclinical Model) | Inhibited tumor growth and lung metastases. | preprints.org |
In Vitro Inhibition of Proliferation in Diverse Cancer Cell Lines
Halofuginone has been shown to inhibit the proliferation of a wide array of cancer cell lines in laboratory settings. This broad-spectrum activity highlights its potential as a versatile anti-cancer agent.
Colorectal Cancer: In human colorectal cancer (CRC) cell lines, including SW480, HCT116, SW620, HT29, and DLD-1, halofuginone treatment has been observed to reduce cell viability in a time- and dose-dependent manner. nih.gov The inhibitory concentrations (IC50) after 48 hours of treatment were found to be as low as 5.82 nM in HCT116 cells. nih.govoncotarget.com This anti-proliferative effect is associated with the induction of cell cycle arrest at the G1/G0 phase. nih.govresearchgate.net
Breast Cancer: Halofuginone has shown efficacy against breast cancer cells. Studies have demonstrated its ability to inhibit the proliferation of breast cancer cell lines. nih.govdovepress.com This is achieved, in part, by inducing apoptosis and inhibiting cell migration. medkoo.com
Liver Cancer: Research on hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Hep-3B, has indicated that halofuginone can inhibit their growth. preprints.orgfrontiersin.org The mechanism involves the arrest of the cell cycle and the induction of apoptosis. preprints.org
Melanoma: In human melanoma cells, halofuginone has been shown to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This effect is linked to the induction of apoptosis. nih.gov
Multiple Myeloma: Halofuginone has demonstrated anti-tumor activity against various human multiple myeloma (MM) cell lines and primary patient-derived MM cells. nih.govnih.gov It effectively suppresses the proliferation of myeloma cells, even when they are co-cultured with bone marrow stromal cells, which typically promote their growth. nih.govnih.gov
Leiomyoma: In the context of benign tumors, halofuginone has been found to inhibit the proliferation of human uterine leiomyoma (fibroid) cells in a dose-dependent manner. mdpi.comnih.gov This inhibition is mediated by a reduction in DNA synthesis and the induction of apoptosis. mdpi.com
Interactive Table: In Vitro Anti-proliferative Activity of Halofuginone in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Key Findings |
| Colorectal Cancer | SW480, HCT116, SW620, HT29, DLD-1 | Dose- and time-dependent reduction in cell viability; induction of G1/G0 cell cycle arrest. nih.govresearchgate.net |
| Breast Cancer | MDA-MB-231 | Inhibition of cell proliferation and migration; induction of apoptosis. nih.govdovepress.commedkoo.com |
| Liver Cancer | HepG2, Hep-3B | Inhibition of cell growth; cell cycle arrest and apoptosis induction. preprints.orgfrontiersin.org |
| Melanoma | 1205Lu | Dose- and time-dependent inhibition of cell proliferation; induction of apoptosis. nih.gov |
| Multiple Myeloma | Various human MM cell lines | Suppression of proliferation, even in the presence of growth-promoting stromal cells. nih.govnih.gov |
| Leiomyoma | Primary human leiomyoma cells | Dose-dependent inhibition of proliferation; reduced DNA synthesis and induced apoptosis. mdpi.comnih.gov |
Tumor Growth Retardation in Xenograft Models
The anti-tumor effects of halofuginone observed in vitro have been substantiated in in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Colorectal Cancer: In xenograft models of colorectal cancer, treatment with halofuginone has been shown to retard tumor growth. oncotarget.comnih.govresearchgate.net This in vivo efficacy is consistent with its in vitro anti-proliferative and pro-apoptotic effects. oncotarget.comresearchgate.net
Multiple Myeloma: Halofuginone has demonstrated anti-myeloma activity in a myeloma xenograft mouse model, further supporting its potential as a therapeutic agent for this disease. nih.govnih.gov
Leiomyoma: In a mouse xenograft model using primary human uterine leiomyoma cells, treatment with halofuginone resulted in a significant reduction in tumor volume. nih.gov
Other Cancers: Halofuginone has also been shown to hinder the development and progression of tumors in various other animal models, including those for bladder carcinoma, glioma, and prostate cancer. researchgate.net More recently, it has demonstrated significant tumor growth inhibition in a patient-derived xenograft model of chordoma. biorxiv.org
Interactive Table: Effect of Halofuginone on Tumor Growth in Xenograft Models
| Cancer Type | Xenograft Model | Key Findings |
| Colorectal Cancer | HCT116 xenograft-bearing nude mice | Retardation of tumor growth. oncotarget.comresearchgate.netresearchgate.net |
| Multiple Myeloma | Myeloma xenograft mouse model | In vivo anti-myeloma activity. nih.govnih.gov |
| Leiomyoma | Human uterine leiomyoma xenografts in NSG mice | Significant reduction in tumor volume. nih.gov |
| Chordoma | Patient-derived xenograft model | Significant tumor growth inhibition. biorxiv.org |
Suppression of Tumor Progression and Metastasis
A critical aspect of cancer-related mortality is the spread of cancer cells to distant organs, a process known as metastasis. Halofuginone has shown promise in inhibiting this process.
Halofuginone effectively suppresses tumor progression and metastasis in mice. ncats.io It has been shown to inhibit the establishment and progression of melanoma bone metastases. nih.gov In breast cancer models, it has been demonstrated to be an effective therapy for treating metastasis through the inhibition of TGF-β and BMP signaling. dovepress.com Research has also shown that halofuginone can suppress the lung metastasis of chemically induced hepatocellular carcinoma in rats. frontiersin.org
The mechanisms underlying these anti-metastatic effects are multifaceted and include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion. medkoo.comncats.ioresearchgate.net For instance, in breast cancer cells, halofuginone induces apoptosis and inhibits migration by downregulating matrix metalloproteinase-9. medkoo.com
Sensitization of Cancer Cells to Chemotherapeutic Agents
A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. Halofuginone has been investigated for its potential to sensitize cancer cells to these conventional treatments, thereby enhancing their efficacy.
In multiple myeloma, halofuginone has been shown to trigger synergistic cytotoxicity when combined with conventional and novel agents such as lenalidomide, melphalan, dexamethasone, and doxorubicin. nih.govnih.gov
Studies on colorectal cancer have also explored the synergistic effects of halofuginone with other compounds. For example, in combination with artemisinin, it synergistically arrests cancer cells at the G1/G0 phase of the cell cycle. oncotarget.com
Antiparasitic and Antiprotozoal Research
Beyond its anti-cancer properties, halofuginone has a well-established history as an antiparasitic and antiprotozoal agent.
Cryptosporidiosis Models
Cryptosporidiosis, a diarrheal disease caused by the microscopic parasite Cryptosporidium, is a significant concern in both human and veterinary medicine. This compound is currently the only licensed drug for the prevention and treatment of cryptosporidiosis in livestock. researchgate.net
In calves, halofuginone has been shown to be effective in reducing the risk of cryptosporidiosis and decreasing the intensity of diarrhea and fecal oocyst counts. mdpi.com It has also been shown to reduce diarrhea and the death rate caused by cryptosporidiosis in lambs. mdpi.com
Cryptosporidium parvum is a major species causing cryptosporidiosis. Research has shown that the bromide salt of halofuginone is effective against C. parvum in vitro. mdpi.com Further studies have indicated that the (2R,3S) enantiomer of this compound is more efficacious against C. parvum in vitro compared to its optical antipode. mdpi.com
Impact on Oocyst Shedding in Animal Models (e.g., Bovine Calves, Lambs)
This compound has demonstrated efficacy in reducing the shedding of Cryptosporidium oocysts in neonatal ruminants, a critical factor in controlling the spread of cryptosporidiosis on farms. Studies in bovine calves have shown that prophylactic treatment with this compound is associated with a significant decrease in the incidence of oocyst shedding. nih.gov While the treatment may not entirely prevent infection, it curtails the formation of oocysts in the intestinal lining, thereby lowering their excretion into the environment. vettimes.co.uk Research indicates that although this compound treatment lessens oocyst shedding, it does not achieve a complete cure, highlighting the need for concurrent implementation of sound animal husbandry and hygiene practices to manage the disease effectively. researchgate.net
In naturally infected neonatal calves, administration of this compound has been shown to significantly reduce oocyst shedding. researchgate.netresearchgate.net One study observed a statistically significant decrease in oocyst counts from the third day of treatment onwards. ufrgs.br However, some studies have reported inconsistent responses to prophylactic treatment and note that while oocyst shedding and mortality may be reduced, there might be no effect on the incidence of diarrhea. vettimes.co.uk Field trials in Greece have also found the drug to be effective in preventing and treating cryptosporidiosis and reducing associated mortality in neonatal lambs and goat kids. nih.gov
Table 1: Effect of this compound on Oocyst Shedding in Animal Models
| Animal Model | Key Findings |
|---|---|
| Bovine Calves | Prophylactic treatment significantly lowers the incidence of oocyst shedding. nih.gov |
| Reduces the excretion of oocysts by inhibiting their formation in the intestinal lining. vettimes.co.uk | |
| Does not result in a complete cure, necessitating good hygiene practices. researchgate.net | |
| Significant decrease in oocyst counts observed from day 3 of treatment in naturally infected calves. ufrgs.br | |
| Lambs and Goat Kids | Effective in preventing and treating cryptosporidiosis and reducing mortality in field trials. nih.gov |
Coccidiosis Models (e.g., Eimeria Species in Poultry)
In poultry, halofuginone has been investigated for its efficacy against various Eimeria species, the causative agents of coccidiosis. It is recognized as a synthetic coccidiostat used to prevent and control these parasitic protozoa. animbiosci.orgnih.gov Research has shown that halofuginone is effective against different Eimeria species, including Eimeria tenella, E. acervulina, E. brunetti, E. maxima, E. necatrix, E. praecox, and E. mitis. animbiosci.orgnih.govnih.gov
The compound acts early in the coccidia life cycle. nih.gov Studies on Eimeria tenella have revealed that halofuginone can inhibit the parasite's invasion of host cecal cells during the initial stages of its life cycle. nih.gov Later in the cycle, it disrupts the parasite's development by causing vacuolation of the schizonts, which are the asexual reproductive stages. nih.govnih.gov This leads to abnormal schizonts that are unable to divide into merozoites and are subsequently eliminated by the host's immune system. nih.gov
Table 2: Halofuginone Activity in Poultry Coccidiosis Models
| Eimeria Species | Mechanism of Action |
|---|---|
| Various Eimeria spp. | Acts early in the life cycle. nih.gov |
| Eimeria tenella | Inhibits invasion of host cecal cells. nih.gov |
| Disturbs schizont development through vacuolation. nih.govnih.gov | |
| Eimeria mitis | Effective against infections in young broiler chickens. nih.gov |
Malaria Models
Halofuginone has shown significant antimalarial activity in various preclinical models, targeting different species and life-cycle stages of the Plasmodium parasite.
Antimalarial Activity Against Plasmodium falciparum and Plasmodium berghei
Halofuginone has demonstrated potent activity against Plasmodium falciparum in vitro and has shown curative effects in mice infected with Plasmodium berghei. nih.govjetir.org It is considered one of the most active analogs of febrifugine (B1672321) against the in vitro growth of P. falciparum. nih.govjetir.org
Activity Across Parasite Life-Cycle Stages (Liver and Blood Stages)
A key feature of halofuginone's antimalarial action is its effectiveness against multiple stages of the parasite's life cycle. jetir.org It inhibits both the asymptomatic liver stage, which is the initial phase of infection in the human host, and the subsequent blood stage, which is responsible for the clinical symptoms of malaria. nih.govjetir.orgnih.gov In the liver stage, halofuginone was found to inhibit the sporozoite load of P. berghei in HepG2 cells with a potent IC50 value of 17 nM. nih.govnih.govnih.gov Time course inhibition assays have indicated that it affects crucial processes in both the early and late stages of parasite development within liver cells. nih.govnih.gov Unlike some other antimalarial drugs, halofuginone acts with equal speed on all three stages of the asexual blood-stage parasite: the ring, trophozoite, and schizont stages. nih.govjetir.org
Interaction with Parasite-Specific Prolyl-tRNA Synthetase
The molecular target of halofuginone's antimalarial activity has been identified as the parasite's prolyl-tRNA synthetase (ProRS). medchemexpress.commdpi.com This enzyme is crucial for protein synthesis. Halofuginone acts as a competitive inhibitor of ProRS, with a reported Ki of 18.3 nM. medchemexpress.commedchemexpress.com It achieves this by occupying both the proline and the tRNA-binding pockets of the enzyme. mdpi.commedchemexpress.com Specifically, the piperidine (B6355638) ring of halofuginone occupies the same site as the pyrrolidine (B122466) ring of proline, while the quinazolinone group binds to the pocket for the A76 adenosine (B11128) of the tRNA. mdpi.com This inhibition of ProRS activity leads to an accumulation of uncharged tRNA, mimicking a state of proline starvation within the parasite. mdpi.com Studies have shown that halofuginone interacts strongly with the ProRS of P. falciparum, which is located exclusively in the parasite's cytoplasm during the asexual blood stage. mdpi.com
Table 3: Antimalarial Profile of this compound
| Aspect | Details |
|---|---|
| Target Species | Plasmodium falciparum, Plasmodium berghei nih.govjetir.org |
| Life-Cycle Stages | Liver stage (early and late development), Blood stage (ring, trophozoite, schizont) nih.govjetir.orgnih.gov |
| Mechanism of Action | Inhibition of parasite-specific prolyl-tRNA synthetase (ProRS) medchemexpress.commdpi.com |
| Binding Site | Competitively binds to both the proline and tRNA-binding pockets of ProRS mdpi.commedchemexpress.com |
| Biochemical Effect | Mimics proline starvation by causing accumulation of uncharged tRNA mdpi.com |
Immunomodulatory Research
Beyond its antiparasitic effects, halofuginone has been shown to possess immunomodulatory properties. A significant finding is its ability to specifically inhibit the differentiation of naïve T cells into Th17 cells, a subset of T helper cells involved in inflammatory and autoimmune responses. harvard.edu This effect is observed without affecting the differentiation into Th1 or Th2 cells. harvard.edu Research suggests that halofuginone treatment simulates proline depletion, which is linked to the amelioration of Th17-associated autoimmunity. harvard.edu In a mouse model of autoimmune arthritis, halofuginone was found to regulate the balance between Th17 and regulatory T cells (Tregs) and inhibit osteoclastogenesis. medkoo.com These findings point to the potential of halofuginone as a tool for studying and potentially modulating immune responses in various disease contexts.
Inhibition of T-Helper 17 (Th17) Cell Development and Activity
Halofuginone has been identified as a potent inhibitor of T-helper 17 (Th17) cell differentiation. researchgate.netnih.govfcad.comwikipedia.org Th17 cells are a subset of CD4+ T cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases through the secretion of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govmdpi.com In vitro studies have shown that halofuginone selectively inhibits the differentiation of both mouse and human Th17 cells. nih.govharvard.edu This inhibitory effect is not due to the suppression of master transcription factors or direct interference with TGF-β or IL-6 signaling pathways. harvard.edu Instead, halofuginone's mechanism is linked to the activation of the amino acid starvation response (AAR). nih.govoncotarget.com
The compound has been found to bind to and inhibit prolyl-tRNA synthetase (ProRS), an enzyme essential for charging transfer RNA (tRNA) with the amino acid proline. nih.gov This inhibition leads to an accumulation of uncharged tRNA, mimicking a state of proline starvation and thereby triggering the AAR. nih.govfcad.comwikipedia.org This activation of the AAR pathway selectively prevents the development of Th17 cells. nih.govoncotarget.com Research has also shown that halofuginone can block IL-23-induced STAT3 phosphorylation, a key signaling event in Th17 effector function. researchgate.net
In vivo studies have corroborated these findings. In a mouse model of experimental autoimmune encephalomyelitis, a Th17-associated disease, halofuginone treatment offered protection. nih.govharvard.edu Similarly, in a mouse model of vulvovaginal candidiasis, halofuginone administration led to a significant reduction in IL-17 production by inhibiting Th17 differentiation. nih.govharvard.edu
Regulation of Th17/Treg Cell Balance in Autoimmune Arthritis Models
The balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Treg cells) is crucial for maintaining immune homeostasis. An imbalance, with a skew towards Th17 cells, is a hallmark of many autoimmune diseases, including rheumatoid arthritis. cairn.infotandfonline.com
In mouse models of autoimmune arthritis, treatment with halofuginone has been shown to suppress the development of the disease. nih.gov This therapeutic effect is associated with a reciprocal regulation of Th17 and FoxP3+ Treg cells, effectively shifting the Th17/Treg ratio towards a more tolerogenic state. researchgate.netnih.gov Specifically, in halofuginone-treated mice with autoimmune arthritis, the number of Th17 cells decreased while the population of Treg cells increased. researchgate.netnih.gov This modulation of the Th17/Treg balance is a key mechanism behind halofuginone's amelioration of autoimmune arthritis. nih.gov
Furthermore, halofuginone's influence on dendritic cells contributes to this regulatory effect. It has been shown to induce the expression of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which in turn leads to a reduced production of Th17 cells. nih.gov The compound also impacts osteoclastogenesis, the formation of bone-resorbing cells, by suppressing transcription factors like activator protein 1 and NF-ATc1. nih.gov
| Model/Study Type | Key Findings | Reference |
|---|---|---|
| Mouse Model of Autoimmune Arthritis | Suppressed development of autoimmune arthritis. | nih.gov |
| Mouse Model of Autoimmune Arthritis | Reciprocally regulated Th17 and FoxP3+ Treg cells, shifting the Th17/Treg ratio towards a more anti-inflammatory state. | researchgate.netnih.gov |
| In Vitro (Dendritic Cells) | Induced the expression of indoleamine 2,3-dioxygenase (IDO), leading to reduced Th17 cell production. | nih.gov |
| In Vitro (Osteoclast Precursors) | Inhibited the formation and activity of osteoclasts by suppressing key transcription factors. | nih.gov |
Anti-Inflammatory Effects Through Amino Acid Starvation Response
The anti-inflammatory properties of halofuginone are intrinsically linked to its ability to induce the amino acid starvation response (AAR). nih.govfcad.com By inhibiting prolyl-tRNA synthetase (ProRS), halofuginone creates a cellular state that mimics proline deficiency. nih.govwikipedia.org This triggers a signaling cascade known as the AAR, which has been shown to have profound anti-inflammatory and cytoprotective effects. researchgate.netnih.gov
The activation of the AAR is a central mechanism through which halofuginone exerts its selective inhibition of Th17 cell differentiation. nih.govoncotarget.com This response is mediated by the sensor kinase Gcn2 (general control non-derepressible 2), which detects the accumulation of uncharged tRNA and subsequently phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). researchgate.netnih.gov This action helps to protect against ischemic injury by reducing inflammation and preserving organ function. researchgate.net
Cardiovascular Research
This compound has also been investigated for its potential applications in cardiovascular diseases, demonstrating effects on vascular tone and remodeling.
Pulmonary Vasodilation Effects
Halofuginone has been identified as a potent pulmonary vasodilator. medchemexpress.commedchemexpress.eumedchemexpress.cn In preclinical studies, it has been shown to induce vasodilation in the pulmonary artery. preprints.orgnih.gov This effect is achieved through multiple mechanisms targeting pulmonary artery smooth muscle cells (PASMCs).
Research indicates that halofuginone activates voltage-gated K+ (Kv) channels, including KCNA5 channels, which leads to an increase in potassium currents in PASMCs. nih.gov Concurrently, it inhibits various calcium channels, including voltage-gated, receptor-operated, and store-operated Ca2+ channels. medchemexpress.commedchemexpress.eunih.gov By blocking these channels, halofuginone reduces the influx of calcium into PASMCs, a key trigger for vasoconstriction. preprints.orgnih.gov In isolated perfused mouse lungs, acute application of halofuginone significantly and reversibly inhibited pulmonary vasoconstriction induced by alveolar hypoxia. nih.gov
The therapeutic potential of these vasodilator effects has been demonstrated in animal models of pulmonary hypertension. nih.gov
| Mechanism | Effect | Reference |
|---|---|---|
| Activation of Kv channels (e.g., KCNA5) | Increases potassium currents in pulmonary artery smooth muscle cells. | nih.gov |
| Inhibition of voltage-gated Ca2+ channels | Blocks calcium influx, reducing vasoconstriction. | medchemexpress.commedchemexpress.eunih.gov |
| Inhibition of receptor-operated Ca2+ channels | Attenuates calcium entry triggered by vasoactive agonists. | nih.gov |
| Inhibition of store-operated Ca2+ channels | Reduces calcium influx from intracellular stores. | nih.gov |
| Inhibition of PI3K/Akt/mTOR signaling pathway | Contributes to anti-proliferative effects, complementing vasodilation. | nih.gov |
Stimulation of Adaptive Remodeling in Vascular Injury Models
In the context of vascular injury, such as that occurring after balloon angioplasty, halofuginone has shown promise in promoting favorable arterial remodeling. nih.govnih.gov Restenosis, or the re-narrowing of a blood vessel, is a complex process involving constrictive remodeling, intimal hyperplasia, and delayed re-endothelialization. nih.govnih.gov
Studies in a rat carotid artery balloon injury model have demonstrated that perivascular application of halofuginone leads to a significant increase in luminal area. nih.gov This is achieved through the stimulation of adaptive remodeling, an expansion of the vessel size, and a reduction in intimal hyperplasia. nih.gov Notably, these beneficial effects were observed without inhibiting the recovery of the endothelial lining. nih.gov
The mechanism behind this adaptive remodeling is linked to halofuginone's selective inhibition of collagen type 1 production, a key component of the fibrotic response to injury, without affecting collagen type 3. nih.govnih.gov An increased ratio of collagen type 3 to type 1 is associated with more favorable arterial remodeling. nih.gov Furthermore, halofuginone demonstrated a greater inhibitory effect on the proliferation of vascular smooth muscle cells compared to endothelial cells. nih.gov This selectivity is partly explained by its ability to block Smad3 phosphorylation in smooth muscle cells, a pathway that promotes their proliferation and migration, while having no such effect on endothelial cells. nih.govphysiology.org
Structure Activity Relationships and Analog Development
Enantiomeric Studies and Differential Biological Activities
Halofuginone (B1684669) possesses two chiral centers on its piperidine (B6355638) ring, leading to the existence of different stereoisomers. google.com The racemic mixture, a one-to-one mix of enantiomers, has been the primary form used in many studies. nih.gov However, research into the individual enantiomers, specifically the trans-enantiomers (2R,3S)-(+)-halofuginone and (2S,3R)-(-)-halofuginone, has revealed significant differences in their biological activities and toxicities. nih.gov
Studies on the parasite Cryptosporidium parvum showed that the (2R,3S)-(+) enantiomer was more effective in vitro than its (2S,3R)-(-) optical antipode. nih.gov Similarly, in a mouse model of Duchenne muscular dystrophy (DMD), the (+)-halofuginone enantiomer demonstrated superior efficacy in improving motor coordination and balance compared to the racemic form, while the (-)-halofuginone enantiomer had no observable effect. nih.govresearchgate.net The (+)-enantiomer was also more effective at reducing collagen content and degenerative areas in the diaphragms of these mice. nih.govresearchgate.net
Further research has highlighted the differential activity of halofuginone enantiomers in the context of viral infections. The active 2R,3S-(+) enantiomer was found to be a more potent inhibitor of SARS-CoV-2 infectivity than the racemic mixture, with the non-PRS targeting 2S,3R-(-) enantiomer showing no inhibitory activity. biorxiv.org This underscores that the biological activity of halofuginone is highly dependent on its specific stereochemistry, with the (+)-enantiomer often being the more active form.
Differential Activities of Halofuginone Enantiomers
| Enantiomer | Model/Target | Observed Activity | Reference |
|---|---|---|---|
| (+)-Halofuginone (2R,3S) | Cryptosporidium parvum (in vitro) | More efficacious than the (-) enantiomer. | nih.gov |
| (-)-Halofuginone (2S,3R) | Cryptosporidium parvum | Less efficacious and less toxic than the (+) enantiomer. | nih.gov |
| (+)-Halofuginone (2R,3S) | mdx mice (DMD model) | Surpassed racemic form in improving motor coordination; significantly reduced collagen. | nih.govresearchgate.net |
| (-)-Halofuginone (2S,3R) | mdx mice (DMD model) | No effect on motor coordination or collagen levels; behaved like control. | nih.govresearchgate.net |
| (+)-Halofuginone (2R,3S) | SARS-CoV-2 | Inhibited infectivity with an IC50 of 12 nM. | biorxiv.orgbiorxiv.org |
| (-)-Halofuginone (2S,3R) | SARS-CoV-2 | No inhibition observed. | biorxiv.org |
| Racemic Halofuginone | SARS-CoV-2 | Inhibited infectivity with an IC50 of 28 nM. | biorxiv.orgbiorxiv.org |
Synthetic Analogs and Derivatives
The development of synthetic analogs of halofuginone aims to improve its therapeutic window by enhancing efficacy and reducing toxicity. nih.gov Modifications have been explored at the quinazoline (B50416) ring, the linker, and the piperidine ring. nih.gov
One notable analog is deoxyhalofuginone , where the hydroxyl group at position 3 of the piperidinyl ring is removed. In studies using mdx mice, neither the individual enantiomers nor the racemic form of deoxyhalofuginone had a significant effect on collagen content, degenerative areas, or levels of phosphorylated-Smad3, in stark contrast to halofuginone itself. um.es This highlights the critical role of the piperidinyl hydroxyl group for the compound's anti-fibrotic activity. um.es
Another derivative, halofuginol , is created by reducing the ketone group in the linker region to a secondary alcohol. researchgate.net This modification has been shown to be effective against both the liver and blood stages of the malaria parasite in mouse models. researchgate.net
Modifications to the quinazoline ring have also been investigated. The addition of a bromide at the 7-position and a chlorine at the 6-position, as seen in halofuginone, was a key modification of its parent compound, febrifugine (B1672321). preprints.org This substitution was found to preserve antimalarial efficacy while lowering cytotoxicity to host cells. mdpi.com Further structure-activity relationship studies indicated that substitutions with bromine and chlorine at these positions increased activity, whereas hydrogen or fluorine substitutions reduced it. preprints.org
Other derivatives have been synthesized to probe the mechanism of action. For example, MAZ1310 , a derivative where the secondary amine in the piperidine ring is blocked as a carbamate, is unable to bind to prolyl-tRNA synthetase (ProRS) and consequently loses its biological effect in certain assays. biorxiv.org
Activity of Halofuginone Analogs
| Analog/Derivative | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Deoxyhalofuginone | Removal of the 3-hydroxy group from the piperidinyl ring. | Lost anti-fibrotic activity in mdx mice; did not reduce collagen. | um.es |
| Halofuginol | Reduction of the linker ketone to a secondary alcohol. | Effective against liver and blood stages of malaria parasites. | researchgate.net |
| MAZ1310 | Secondary amine of the piperidine ring is blocked as a carbamate. | Inability to bind to ProRS; loss of effect in some assays. | biorxiv.org |
| Febrifugine Analogs | Modifications to the side chain at the N3 position of the 4-quinazolinone ring. | Proved to be ineffective, indicating the importance of this region. | nih.gov |
Identification of Key Pharmacophoric Groups for Target Interaction
The biological activity of halofuginone is attributed to specific chemical features, or pharmacophores, that are essential for its interaction with its molecular target, prolyl-tRNA synthetase (ProRS). nih.govnih.gov
The core structure required for activity includes three main components:
The 4-quinazolinone moiety : This heterocyclic ring system is crucial for activity. nih.govresearchgate.net Modifications to this part of the molecule, such as the halogen substitutions, can modulate both efficacy and cytotoxicity. mdpi.compreprints.org
The piperidine ring : The nitrogen atom within this ring is necessary for antimalarial activity. nih.govresearchgate.net The entire piperidine ring was found to be essential for halofuginone's function. nih.gov
The 3-hydroxyl group on the piperidine ring : This group plays a key role in the inhibition of ProRS and is critical for the compound's anti-fibrotic effects. nih.govum.es Its removal in deoxyhalofuginone leads to a loss of this activity. um.es
Crystallographic studies have provided a detailed view of how halofuginone interacts with ProRS. Halofuginone binds to the active site of ProRS, occupying the pockets that normally bind to the amino acid proline and the terminal adenosine (B11128) (A76) of the tRNA(Pro). nih.gov This binding is facilitated by the presence of ATP. nih.gov The piperidinyl ring is instrumental in blocking the activity of ProRS. nih.gov The absolute configuration of the functional groups is also critical, as demonstrated by the differential activities of its enantiomers. nih.gov These structural insights confirm that the quinazolinone and piperidine moieties are the key pharmacophoric groups responsible for the potent inhibition of ProRS, which underlies many of halofuginone's biological effects. researchgate.netnih.gov
Methodological Approaches in Halofuginone Lactate Research
In Vitro Cellular Models and Assays
The initial investigation into the biological effects of halofuginone (B1684669) lactate (B86563) is predominantly conducted using in vitro cellular models. These models offer a controlled environment to dissect the direct impact of the compound on specific cell types and molecular pathways. A wide array of cell lines has been instrumental in exploring its anti-fibrotic, anti-cancer, and anti-protozoal properties.
In cancer research, various cancer cell lines are utilized to evaluate the effects of halofuginone lactate on cell proliferation, survival, and metabolism. For example, studies on colorectal cancer have employed cell lines such as SW480 and HCT116. nih.govresearchgate.net The anti-protozoal activity, particularly against Cryptosporidium parvum, has been studied using models like the human ileocecal adenocarcinoma cell line (HCT-8). nih.govfrontiersin.org
A battery of cellular assays is used to quantify the effects of this compound. Cell viability assays, such as the MTT assay, are fundamental in determining the cytotoxic or cytostatic effects of the compound on different cell lines. nih.gov To investigate its impact on cell death, researchers use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. nih.govresearchgate.netresearchgate.net
Table 1: Examples of In Vitro Cellular Models and Assays in this compound Research
| Cell Line/Model | Assay | Research Focus | Key Findings |
| Colorectal Cancer Cells (SW480, HCT116) | MTT assay, Colony formation assay, Flow cytometry (PI staining), Annexin V/PI staining | Anti-cancer effects | Inhibited cell proliferation, induced G1/G0 cell cycle arrest, and promoted apoptosis. nih.govresearchgate.net |
| C. parvum-infected HCT-8 cells | Fluorescence microscopy, qPCR | Anti-protozoal activity | Suppressed parasite growth and merozoite egress. frontiersin.org |
| Breast and Prostate Cancer Cells (MDA-MB-231, PC3) | Luciferase reporter assay, Western blot, qRT-PCR | Inhibition of TGF-β/BMP signaling | Inhibited Smad2/3 and Smad1/5/8 phosphorylation and downstream gene expression. nih.gov |
Animal Models for Disease Pathogenesis and Efficacy Studies
To translate in vitro findings and assess the therapeutic potential of this compound in a complex living system, researchers employ various animal models that mimic human diseases. These models are crucial for studying the compound's efficacy and its physiological impact.
In cancer research, xenograft models are a mainstay. These involve implanting human cancer cells into immunocompromised mice, such as nude mice, to study the effect of this compound on tumor growth in vivo. For instance, xenograft models using colorectal cancer cells have demonstrated the compound's ability to retard tumor growth. researchgate.net
Animal models are also essential for studying infectious diseases. The efficacy of this compound against Cryptosporidium parvum has been extensively studied in neonatal calves and lambs, which are natural hosts for the parasite. researchgate.netasm.orgnih.govresearchgate.netnih.govresearchgate.net These studies evaluate the drug's ability to reduce clinical signs like diarrhea and oocyst shedding. nih.govresearchgate.netnih.govresearchgate.net
Table 2: Examples of Animal Models in this compound Research
| Animal Model | Disease Modeled | Research Focus | Key Findings |
| Colorectal cancer xenograft in nude mice | Colorectal Cancer | Anti-tumor efficacy | Retarded tumor growth. researchgate.net |
| Neonatal calves with natural C. parvum infection | Cryptosporidiosis | Anti-protozoal efficacy | Reduced diarrhea and fecal oocyst shedding. researchgate.netnih.gov |
| Goat neonates with experimental cryptosporidiosis | Cryptosporidiosis | Anti-protozoal efficacy | Reduced oocyst shedding, diarrhea, and mortality. nih.gov |
| Lambs with natural cryptosporidiosis | Cryptosporidiosis | Anti-protozoal efficacy | Reduced diarrhea incidence, oocyst shedding, and death rate. researchgate.net |
Molecular and Biochemical Characterization Techniques
To unravel the molecular mechanisms that drive the cellular and physiological effects of this compound, a suite of advanced molecular and biochemical techniques is utilized. These methods provide detailed insights into the compound's impact on gene expression, protein function, and metabolic pathways.
Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction)
Quantitative Polymerase Chain Reaction (qPCR) is a vital tool for analyzing changes in gene expression following treatment with this compound. This technique allows for the precise measurement of specific mRNA transcripts, revealing which molecular pathways are modulated by the compound. For example, qPCR has been used to show that halofuginone can decrease the expression of genes involved in the TGF-β signaling pathway, such as PTHrP, CXCR4, and CTGF, in cancer cells. nih.gov It has also been used to measure the expression of genes related to autophagy, such as Atg7. nih.gov
Protein Expression and Phosphorylation Analysis (e.g., Western Blot)
Western blotting is an indispensable technique for examining the levels and phosphorylation status of specific proteins in response to this compound. This provides critical information about the signaling cascades affected by the compound. For instance, Western blot analysis has been crucial in demonstrating that halofuginone inhibits the phosphorylation of key signaling proteins like Akt, mTOR, and their downstream effectors p70S6K and 4EBP1 in colorectal cancer cells. oncotarget.comresearchgate.net It has also been used to confirm the inhibition of Smad2 and Smad3 phosphorylation in the TGF-β pathway and Smad1/5/8 in the BMP pathway. nih.govmdpi.com Furthermore, this technique is used to detect markers of apoptosis, such as cleaved Caspase-3 and cleaved PARP. nih.govresearchgate.net
Metabolomics and Metabolic Flux Analysis (e.g., UPLC-MS/MS, GC/MS)
Metabolomics provides a comprehensive snapshot of the metabolic alterations induced by this compound. Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful tools for identifying and quantifying a wide array of metabolites. nih.govcreative-proteomics.comnih.govfrontiersin.org In colorectal cancer cells, UPLC-MS/MS has been used with uniformly 13C-labeled glucose to trace metabolic flux, revealing that halofuginone treatment slows down both glycolysis and the glucose-derived tricarboxylic acid (TCA) cycle flux. oncotarget.comresearchgate.net GC/MS analysis has further complemented these findings by assessing the contribution of labeled glucose to the synthesis of TCA cycle intermediates like citrate, fumarate, and malate. oncotarget.com
Cell Cycle and Apoptosis Analysis (e.g., Flow Cytometry with PI Staining)
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a large population. When used with fluorescent dyes like Propidium Iodide (PI), it allows for detailed analysis of cellular processes such as the cell cycle and apoptosis. tghn.orgnih.gov PI staining followed by flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This method has been used to demonstrate that halofuginone can cause cell cycle arrest in the G1/G0 phase in colorectal cancer cells. nih.govresearchgate.net For quantifying apoptosis, flow cytometry is often used with a combination of Annexin V and PI staining. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the pro-apoptotic effects of this compound. nih.govresearchgate.netresearchgate.net
Microscopic and Histopathological Evaluations
Microscopic and histopathological evaluations are fundamental in this compound research, providing visual evidence of its effects at the cellular and tissue levels. These techniques are crucial for understanding the compound's impact on tissue architecture, cellular composition, and the extracellular matrix, particularly in studies related to fibrosis, tissue repair, and oncology.
Detailed research findings from these evaluations have demonstrated halofuginone's ability to modulate tissue structure. A key focus of histopathological analysis has been its effect on collagen deposition. In a study on fibrous capsule formation around implants in rats, a collagen index score was calculated from digital images of trichrome-stained histologic sections. The results clearly indicated that halofuginone effectively inhibited collagen deposition within the capsule. nih.gov Similarly, in studies using mouse models of Duchenne muscular dystrophy (DMD), Sirius red staining of diaphragm sections revealed a significant reduction in collagen content in mice treated with halofuginone compared to untreated controls. mdpi.com Histological analysis of liver sections from mice with thioacetamide-induced fibrosis also showed that halofuginone treatment reduced the severity of liver fibrosis. mdpi.comnih.gov
Various staining techniques are employed to visualize specific tissue components. Hematoxylin and Eosin (H&E) staining is routinely used for general morphology, allowing researchers to observe changes in cellularity, tissue organization, and features like necrosis or inflammation. nih.gov For instance, H&E staining of tumor sections from mice with triple-negative breast cancer revealed larger necrotic areas in tumors treated with halofuginone compared to the control group. nih.gov To specifically assess collagen, Masson's trichrome and Sirius red are the most common methods. Masson's trichrome stains collagen blue, allowing for a semi-quantitative comparison of collagen content among different experimental groups. nih.gov Sirius red staining, when viewed under polarized light, can help differentiate between different types of collagen fibrils. mdpi.comresearchgate.net
Immunohistochemistry (IHC) and in situ hybridization (ISH) provide more specific molecular information within the tissue context. IHC uses antibodies to detect the presence and location of specific proteins. For example, IHC has been used to identify α-smooth muscle actin (α-SMA)-positive myofibroblasts, a key cell type in fibrosis, showing a decrease in their numbers after halofuginone treatment. nih.gov ISH, on the other hand, detects specific mRNA sequences, providing insight into gene expression at the cellular level. In studies of glioma tumors, ISH was used to evaluate collagen alpha1(I) gene expression, demonstrating a dose-dependent reduction with halofuginone treatment. researchgate.net
These microscopic evaluations often involve morphometric analysis, where quantitative measurements are taken from the histological images. This can include measuring the thickness of the dermis and epidermis, quantifying the area of fibrosis, or counting the number of specific cell types. karger.comum.es In a wound healing study, blind morphometric analysis of histological sections was used to measure dermal and epidermal thickness, as well as new collagen deposition. karger.com Such quantitative data is essential for objectively assessing the effects of halofuginone.
The histopathological findings consistently point towards halofuginone's role in inhibiting fibrosis and modulating the tissue microenvironment. It has been shown to reduce collagen synthesis, decrease the number of myofibroblasts, and in some cases, improve tissue repair and induce tumor cell apoptosis. mdpi.comnih.govum.es These microscopic and histopathological evaluations are therefore indispensable tools in elucidating the mechanisms of action of this compound.
Table 1: Summary of Histopathological Findings in Halofuginone Research
| Model System | Staining/Analysis Method | Key Findings | Reference |
|---|---|---|---|
| Rat model of fibrous capsule formation | Trichrome staining, Collagen Index Score | Effectively inhibited collagen deposition in new and pre-existing capsules. | nih.gov |
| mdx mouse model for Duchenne Muscular Dystrophy | Sirius red staining, H&E staining | Significant reduction in collagen content and degenerative areas in the diaphragm; increased myofiber diameters. | mdpi.comum.es |
| Mouse model of liver fibrosis (Concanavalin A-induced) | Histological examination (stain not specified) | Significantly reduced the severity of liver fibrosis. | nih.gov |
| Mouse model of wound healing in irradiated skin | H&E staining, Morphometric analysis | Moderate thinning of the dermis, elevated thickness of the epidermis, and enhanced rejoining of subdermal muscles. | karger.com |
| Mouse model of oral squamous cell carcinoma | H&E staining, Immunohistochemistry (α-SMA, MMP2), Masson's trichrome | Inhibited tumor growth and lymph node metastasis, with reduced CAF population, MMP2 expression, and collagen deposition. | frontiersin.org |
| Mouse model of triple-negative breast cancer | H&E staining, TUNEL staining | Larger necrotic area and higher apoptosis detected in tumor tissues from the halofuginone-treated group. | nih.gov |
Systematic Reviews and Meta-Analyses of Preclinical Data
Systematic reviews and meta-analyses play a critical role in synthesizing the evidence from multiple preclinical studies on this compound, providing a more robust and comprehensive understanding of its efficacy and effects. These reviews methodically identify, appraise, and synthesize all relevant studies on a specific topic, often using statistical methods (meta-analysis) to combine the results of individual studies.
A significant body of this type of research has focused on the use of this compound for the prevention and treatment of cryptosporidiosis in bovine calves, a condition caused by the protozoan parasite Cryptosporidium parvum. nih.govcambridge.orgresearchgate.net An initial systematic review was considered inconclusive, but subsequent updated reviews and meta-analyses have provided clearer insights. nih.govresearchgate.net
These comprehensive analyses have pooled data from numerous individual studies, primarily randomized controlled trials conducted in Europe, to evaluate key outcomes such as oocyst shedding, diarrhea severity, mortality, and weight gain. nih.govresearchgate.net The findings consistently show that prophylactic use of this compound in young calves (starting before 5 days of age) significantly reduces the incidence of oocyst shedding and the burden of diarrhea. nih.govcambridge.org A 2020 meta-analysis, which included 25 experiments from 18 articles, confirmed these beneficial effects. cambridge.org The analysis also noted that while there was a trend towards reduced mortality, the effect on weight gain was less conclusive, possibly due to a smaller number of studies reporting this outcome. cambridge.org
While the bulk of systematic reviews on this compound pertains to veterinary use against cryptosporidiosis, its antifibrotic properties are also noted in broader reviews on liver fibrosis. mejdd.org These reviews position halofuginone as a potential therapeutic agent targeting the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrogenesis. mdpi.commejdd.org
Table 2: Overview of Systematic Reviews and Meta-Analyses on this compound
| Focus of Review | Number of Studies Included | Key Outcomes Evaluated | Summary of Conclusions | Reference |
|---|---|---|---|---|
| Efficacy against calf cryptosporidiosis (prophylactic and therapeutic) | 15 studies from 12 publications | Infection prevalence, diarrheal prevalence, mortality | Prophylactic treatment had a beneficial effect on infection and diarrheal prevalence on days 4 and 7. Therapeutic treatment effects were uncertain due to a shortage of studies and heterogeneity. | researchgate.netnih.gov |
| Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves | 18 articles (describing 25 experiments) | Oocyst shedding, diarrhea, mortality, weight gain | Prophylactic use significantly reduces oocyst shedding, diarrhea burden, and mortality. Beneficial results were also seen when treatment was initiated after 5 days of age. | nih.govcambridge.orgresearchgate.net |
| Control of cryptosporidiosis in neonatal calves | Randomized double-blind trial (32 calves) | Presence of diarrhea, oocyst shedding, risk factors | Effective in reducing clinical signs and environmental contamination, especially when combined with good hygiene like individual penning. | nih.gov |
Emerging Research Themes and Future Perspectives
Elucidating Novel Molecular Targets and Pathways
Initial research identified halofuginone (B1684669) as an inhibitor of type I collagen synthesis and Transforming Growth Factor-beta (TGF-β) signaling. mdpi.commolnova.com This action is primarily achieved through the inhibition of Smad3 phosphorylation, a key downstream mediator in the TGF-β pathway. mdpi.comnih.gov This mechanism contributes to its anti-fibrotic effects by preventing the transition of fibroblasts into myofibroblasts. mdpi.comresearchgate.net
More recently, a critical molecular target of halofuginone was identified as glutamyl-prolyl-tRNA synthetase (EPRS). fcad.commolnova.comdrugbank.com Halofuginone binds to the prolyl-tRNA synthetase (ProRS) active site of EPRS, inhibiting its activity in an ATP-dependent manner. molnova.combiorxiv.org This inhibition leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation and triggering the amino acid starvation response (AAR) pathway. fcad.commdpi.commolnova.com The activation of the AAR is central to many of halofuginone's effects, including its immunomodulatory properties, such as the selective inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation. fcad.commdpi.comdrugbank.com
Beyond these primary mechanisms, research suggests halofuginone may influence other pathways. For instance, it has been shown to inhibit matrix metalloproteinase-2 (MMP-2) gene expression. ncats.ioncats.io In the context of cancer, studies indicate that halofuginone can suppress the Akt/mTORC1 signaling pathway, which is crucial for the metabolic reprogramming known as the Warburg effect in colorectal cancer cells. nih.gov Further research aims to fully delineate the complex interplay between these and potentially other undiscovered molecular targets and signaling cascades.
Understanding and Overcoming Pathogen Drug Resistance Mechanisms
Halofuginone is utilized in veterinary medicine as a coccidiostat to control protozoan parasites like Eimeria in poultry and Cryptosporidium parvum in calves. fcad.comnih.govnih.gov However, the emergence of drug resistance is a significant challenge. frontiersin.orgnih.gov
The primary mechanism of resistance to halofuginone in parasites, such as Plasmodium falciparum and Eimeria tenella, is associated with mutations in the gene encoding prolyl-tRNA synthetase (ProRS). frontiersin.orgnih.govresearchgate.net These mutations can alter the drug's binding site, reducing its inhibitory effect. Additionally, some parasites have demonstrated non-genetic resistance mechanisms, such as increasing intracellular proline levels to counteract the inhibitory effect of halofuginone on ProRS. researchgate.net
Transcriptomic studies on halofuginone-resistant and sensitive strains of E. tenella have revealed that resistant strains exhibit significant downregulation of genes related to translation. frontiersin.orgnih.govresearchgate.net This suggests that a general reduction in protein synthesis may be a strategy to cope with the stress induced by the drug. frontiersin.orgnih.gov Understanding these resistance mechanisms at a molecular level is crucial for the development of strategies to overcome them, which may include the design of new analogs that are less susceptible to resistance or the use of combination therapies.
Development of Next-Generation Analogs with Enhanced Specificity or Reduced Off-Target Effects
While halofuginone has demonstrated significant therapeutic potential, its clinical development has been hampered by side effects. researchgate.netpreprints.org This has spurred research into the development of next-generation analogs with improved specificity and a better safety profile.
Structure-activity relationship studies are key to this effort. For example, research on deoxyhalofuginone, an analog lacking the hydroxyl group on the piperidine (B6355638) ring, revealed that this group is critical for the anti-fibrotic effects of halofuginone. um.es This highlights the importance of specific chemical moieties for the drug's activity.
One promising analog that has emerged from these efforts is halofuginol. nih.gov In this derivative, the ketone group of halofuginone is reduced to a secondary alcohol. nih.gov This modification is thought to prevent the formation of a reactive intermediate that could lead to off-target effects. nih.gov Halofuginol has shown potent activity against both the liver and blood stages of the malaria parasite in preclinical models and is better tolerated than halofuginone, making it a promising lead for further development. nih.gov The goal is to create derivatives that retain or enhance the desired therapeutic effects, such as ProRS inhibition, while minimizing the off-target interactions that contribute to adverse effects. um.es
Exploration of Synergistic Therapeutic Strategies
The unique mechanisms of action of halofuginone make it a strong candidate for combination therapies, potentially enhancing efficacy and overcoming resistance. mdpi.com In cancer research, halofuginone has been shown to synergize with conventional chemotherapy agents. For instance, it has demonstrated synergistic effects with docetaxel (B913) in prostate cancer, vincristine (B1662923) and dactinomycin (B1684231) in Wilms' tumor, and gemcitabine (B846) in pancreatic cancer models, leading to significant reductions in tumor size. mdpi.com
The anti-fibrotic properties of halofuginone are also being explored in combination strategies. By inhibiting the formation of a dense stromal matrix around tumors, halofuginone may improve the delivery and efficacy of other anticancer drugs. ncats.ionih.gov
In the context of infectious diseases, particularly parasitic infections in livestock, combining halofuginone lactate (B86563) treatment with good hygiene and disinfection practices has been shown to be more effective in controlling cryptosporidiosis in calves than either approach alone. researchgate.netnih.govnih.gov Studies have also suggested the potential for combining halofuginone with other antiparasitic drugs to improve outcomes. frontiersin.orgasm.org The exploration of synergistic combinations remains a key area of research to maximize the therapeutic potential of halofuginone.
Further Dissection of Nutrient Deprivation Signaling Pathways
Halofuginone's ability to inhibit ProRS and induce the amino acid starvation response (AAR) makes it a valuable tool for studying nutrient deprivation signaling pathways. fcad.commdpi.commolnova.com The AAR is a crucial cellular stress response that allows cells to adapt to nutrient scarcity by reprogramming transcription and translation. biorxiv.orgaacrjournals.org
By activating the AAR, halofuginone triggers the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key event in this pathway. researchgate.netnih.gov This leads to the preferential translation of specific mRNAs, such as that for the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid synthesis and transport. biorxiv.org
Research using halofuginone is helping to dissect how these pathways are regulated and how they influence various cellular processes, including immune cell differentiation and function. researchgate.netbiorxiv.org For example, the activation of the AAR by halofuginone selectively inhibits the development of Th17 cells, which are implicated in autoimmune diseases. mdpi.comdrugbank.com Further studies using halofuginone as a chemical probe will continue to provide valuable insights into the intricate network of nutrient sensing and signaling, and how it can be modulated for therapeutic benefit. biorxiv.org
Q & A
Q. What is the established mechanism of action of halofuginone lactate against Cryptosporidium parvum?
this compound exhibits antiprotozoal activity by targeting the sporozoite and merozoite stages of C. parvum, inhibiting parasite invasion and intracellular development . It also acts as a competitive inhibitor of prolyl-tRNA synthetase, disrupting protein synthesis in protozoa . Methodologically, in vitro assays (e.g., oocyst viability tests) and in vivo models (neonatal calves, goats) are used to validate its stage-specific effects .
Q. What are the standardized dosage protocols for this compound in neonatal ruminants?
Prophylactic and therapeutic protocols typically involve 0.1–0.12 mg/kg/day administered orally for 7 days, starting within the first 24–48 hours of birth to reduce oocyst shedding and diarrhea severity . Dose optimization studies highlight toxicity risks at ≥500 µg/kg, emphasizing narrow therapeutic margins . Experimental designs often include fecal oocyst quantification (modified Ziehl-Neelsen staining) and clinical scoring systems to assess efficacy .
Advanced Research Questions
Q. How does this compound compare to paromomycin in treating natural C. parvum infections in calves?
Comparative studies show both agents reduce oocyst shedding and improve clinical scores, but this compound demonstrates superior prophylactic efficacy in meta-analyses (OR: 0.6 for oocyst reduction vs. paromomycin’s inconsistent results) . Paromomycin (100 mg/kg/day) is less effective in natural infections due to variable bioavailability and resistance patterns . Methodological challenges include controlling for co-infections (e.g., rotavirus) and ensuring blinding in field trials .
Q. How should researchers address contradictory efficacy data across this compound studies?
Discrepancies arise from variables such as:
- Timing of administration : Prophylactic use (pre-oocyst shedding) shows consistent efficacy, whereas therapeutic use post-diarrhea onset lacks robust evidence .
- Host factors : Immune status and colostrum intake in neonatal calves influence outcomes .
- Study design : Trials like Weber et al. (2016) (no effect) vs. Díaz et al. (2018) (OR: 0.27) differ in sample size, diagnostic criteria, and co-interventions (e.g., antibiotics) . Meta-analyses recommend standardized endpoints (e.g., oocyst counts/g feces) and stratified randomization .
Q. What are the limitations of this compound in interrupting the C. parvum life cycle?
While this compound suppresses oocyst shedding, it does not eliminate latent infections. Post-treatment recrudescence occurs in 10–15% of cases, suggesting incomplete inhibition of gametocyte stages . In vitro models using cell cultures (e.g., HCT-8 cells) combined with qPCR for parasite load quantification reveal residual viability of oocysts after treatment .
Q. What methodological considerations are critical for toxicity assessments in this compound studies?
Key parameters include:
- Clinical toxicology : Pharyngeal/esophageal irritation and milk refusal at subtoxic doses (≥0.2 mg/kg) .
- Biomarkers : Serum lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) levels to monitor organ damage .
- Dose-response modeling : EC₅₀ values for efficacy (0.1 mg/kg) vs. LD₅₀ (500 µg/kg) in murine models .
Experimental Design and Data Interpretation
Q. How can researchers optimize experimental models for this compound trials in cryptosporidiosis?
- Animal models : Use neonatal calves or goats with natural C. parvum infections rather than rodent models, which lack clinical relevance .
- Endpoint selection : Combine oocyst quantification (fluorescence microscopy), diarrhea duration, and weight gain metrics .
- Controls : Include placebo and positive controls (e.g., nitazoxanide) to contextualize efficacy .
Q. What statistical approaches resolve heterogeneity in this compound meta-analyses?
Random-effects models and subgroup analyses (by dose, host species, and infection stage) account for variability. For example, Silverlås et al. (2009) used I² statistics to quantify heterogeneity (I² = 67%) across 15 trials, attributing discrepancies to prophylactic vs. therapeutic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
